molecular formula C39H55N11O11S B12598191 Glycyl-L-seryl-L-tryptophyl-L-tyrosyl-L-seryl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 646066-24-2

Glycyl-L-seryl-L-tryptophyl-L-tyrosyl-L-seryl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12598191
CAS No.: 646066-24-2
M. Wt: 886.0 g/mol
InChI Key: KPEWXNWPSSBXIS-HPMAGDRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-seryl-L-tryptophyl-L-tyrosyl-L-seryl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic hexapeptide featuring a sequence of six amino acids terminated by a modified ornithine residue. The N~5~-(diaminomethylidene) group on ornithine introduces a guanidino-like moiety, which may enhance metal-binding or receptor interaction capabilities.

Properties

CAS No.

646066-24-2

Molecular Formula

C39H55N11O11S

Molecular Weight

886.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C39H55N11O11S/c1-62-14-12-26(33(55)47-27(38(60)61)7-4-13-43-39(41)42)46-37(59)31(20-52)50-34(56)28(15-21-8-10-23(53)11-9-21)48-35(57)29(49-36(58)30(19-51)45-32(54)17-40)16-22-18-44-25-6-3-2-5-24(22)25/h2-3,5-6,8-11,18,26-31,44,51-53H,4,7,12-17,19-20,40H2,1H3,(H,45,54)(H,46,59)(H,47,55)(H,48,57)(H,49,58)(H,50,56)(H,60,61)(H4,41,42,43)/t26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

KPEWXNWPSSBXIS-HPMAGDRPSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and related peptides:

Compound Name CAS Number Molecular Formula Key Residues Functional Group Potential Applications
Glycyl-L-seryl-L-tryptophyl-L-tyrosyl-L-seryl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithine Not Provided Likely C~35~H~53~N~11~O~10~S Gly, Ser, Trp, Tyr, Met, Orn(N~5~-diaminomethylidene) Guanidino-modified ornithine Metal chelation, receptor ligands
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine 651357-03-8 C~29~H~47~N~9~O~8 Gln, Ser, Leu, Phe, Orn(N~5~-diaminomethylidene) Guanidino-modified ornithine Crystallin-related studies
N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-... Not Provided Complex (~13 residues) Acetyl-Ser, Tyr, Met, His, Phe, Arg, Trp, Lys, Pro, Val Acetylated N-terminus, multiple charged residues Hypothetical therapeutic peptides
L-Threonine,L-tyrosyl-D-serylglycyl-L-phenylalanyl-L-leucyl 77327-45-8 Not Provided Thr, Tyr, D-Ser, Gly, Phe, Leu D-serine configuration Chirality studies, enzyme substrates
Key Observations:

Ornithine Modification: Both the target compound and the crystallin-related peptide (CAS 651357-03-8) share the N~5~-(diaminomethylidene)-ornithine group, suggesting shared metal-binding or structural stabilization roles .

Aromatic vs.

D-Serine Configuration : The D-seryl residue in CAS 77327-45-8 introduces chirality-based functional divergence, likely altering protease resistance or receptor specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.